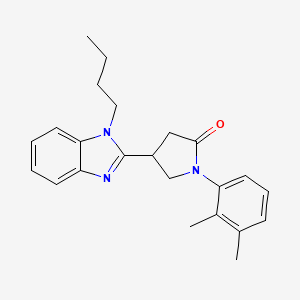

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one

描述

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a benzimidazole moiety and a 2,3-dimethylphenyl group. The benzimidazole ring is further functionalized with a butyl chain at the N1 position. While direct data on its synthesis or biological activity are absent in the provided evidence, structural analogs and related research provide insight into its properties and reactivity.

属性

IUPAC Name |

4-(1-butylbenzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O/c1-4-5-13-25-21-11-7-6-10-19(21)24-23(25)18-14-22(27)26(15-18)20-12-8-9-16(2)17(20)3/h6-12,18H,4-5,13-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGUCVCYWFJUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Substitution Reactions:

Formation of Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring can be constructed by cyclization reactions involving appropriate precursors such as amino acids or their derivatives.

Final Coupling: The final step involves coupling the 2,3-dimethylphenyl group with the previously synthesized benzimidazole-pyrrolidin-2-one intermediate using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反应分析

Types of Reactions

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydroxide, potassium carbonate.

Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

Industry: Used in the development of advanced materials, such as polymers and coatings, with specific properties.

作用机制

The mechanism of action of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one would depend on its specific biological or chemical activity. Generally, benzimidazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues with Benzimidazole-Pyrrolidinone Cores

The compound 1-butyl-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one (RN: 912896-40-3) shares the pyrrolidin-2-one and benzimidazole core with the target compound but differs in substituents . Instead of a direct 2,3-dimethylphenyl group, it has a phenoxyethyl linker attached to the benzimidazole. This modification introduces additional polarity and flexibility, which could enhance solubility or alter binding kinetics compared to the target compound’s more rigid and lipophilic structure.

Heterocyclic Systems with Benzothiazole Moieties

Compounds like 4-(1,3-benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one (Chakib et al., 2010) replace benzimidazole with benzothiazole and pyrazol-3-one cores . The propynyl group in this analog introduces alkyne functionality, enabling click chemistry applications—a feature absent in the target compound.

Derivatives with 2,3-Dimethylphenyl Substituents

The sedative dexmedetomidine () shares the 2,3-dimethylphenyl group but pairs it with an imidazole ring instead of benzimidazole-pyrrolidinone . This highlights the pharmacological relevance of the 2,3-dimethylphenyl motif in central nervous system (CNS) targeting. However, the target compound’s larger heterocyclic system may reduce blood-brain barrier penetration compared to dexmedetomidine’s compact structure.

Benzodiazepinone Derivatives

4-[3’-(1”H-Imidazol-1”-yl)phenyl]-8-(4”’-iodophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one () features a seven-membered diazepinone ring, offering conformational flexibility absent in the target’s five-membered pyrrolidinone .

Data Table: Key Structural and Functional Comparisons

生物活性

The compound 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 296.41 g/mol. The structure features a pyrrolidinone ring substituted with a butyl-benzodiazole moiety and a dimethylphenyl group, which may contribute to its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- GABA-A Receptors : Compounds related to benzodiazoles can act as positive allosteric modulators (PAMs) of GABA-A receptors, which are critical in mediating inhibitory neurotransmission in the central nervous system. This modulation can potentially lead to anxiolytic and sedative effects .

- Enzyme Inhibition : The presence of the pyrrolidinone structure suggests potential interactions with enzymes involved in metabolic pathways, possibly inhibiting certain enzymes that contribute to disease processes.

Antidepressant and Anxiolytic Effects

A study exploring the effects of benzodiazole derivatives indicated that they may exhibit antidepressant and anxiolytic properties by enhancing GABAergic transmission. This mechanism could provide a therapeutic approach for treating anxiety disorders and depression .

Anticancer Activity

Preliminary investigations into the anticancer potential of similar compounds have shown promise. For instance, some derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways. The structural characteristics of this compound may also suggest similar activities .

Neuroprotective Effects

The neuroprotective properties of benzodiazole derivatives have been highlighted in research focusing on neurodegenerative diseases. By modulating GABA-A receptor activity, these compounds can potentially protect neurons from excitotoxic damage associated with conditions like Alzheimer's disease .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。